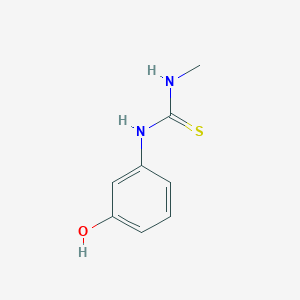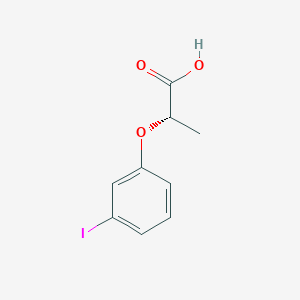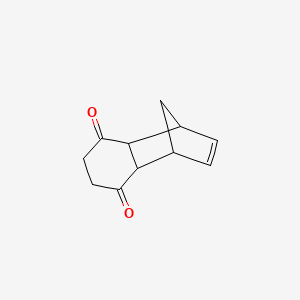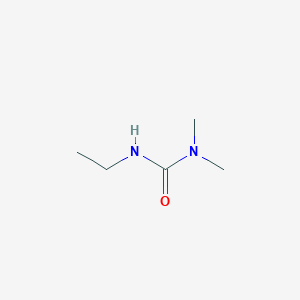
Acetaldehyde, (butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, (butylthio)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a butylthio group attached to the acetaldehyde molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, (butylthio)- can be achieved through several methods. One common approach involves the reaction of acetaldehyde with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, (butylthio)- may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde, (butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylthioacetic acid.
Reduction: Reduction of acetaldehyde, (butylthio)- can yield butylthioethanol.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Butylthioacetic acid
Reduction: Butylthioethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Acetaldehyde, (butylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of aldehydes and thio groups on biological systems.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetaldehyde, (butylthio)- involves its interaction with molecular targets in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect cellular functions. The butylthio group may also interact with cellular components, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetaldehyde: A simple aldehyde with a similar structure but lacking the butylthio group.
Butylthiol: Contains the butylthio group but lacks the aldehyde functionality.
Butylthioacetic acid: An oxidized form of acetaldehyde, (butylthio)-.
Uniqueness
Acetaldehyde, (butylthio)- is unique due to the presence of both an aldehyde and a butylthio group. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The dual functionality allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Propiedades
Número CAS |
22410-23-7 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-butylsulfanylacetaldehyde |
InChI |
InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h4H,2-3,5-6H2,1H3 |
Clave InChI |
WZLVGITZGOFMOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)




![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)





